
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure with a fluorine atom at the 7th position and an ethoxyvinyl group at the 4th position, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed cross-coupling reaction of alkenyllithium reagents with aryl halides. The reaction is carried out under mild conditions using a catalyst such as Pd2(dba)3/XPhos, which allows for the stereoselective preparation of substituted alkenes in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxyvinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxaldehyde, while reduction could produce methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carbinol.
Scientific Research Applications
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-ethoxyvinyl)-7-chloro-1H-indole-2-carboxylate
- Methyl 4-(1-ethoxyvinyl)-7-bromo-1H-indole-2-carboxylate
- Methyl 4-(1-ethoxyvinyl)-7-iodo-1H-indole-2-carboxylate
Uniqueness
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in biological systems.
Properties
Molecular Formula |
C14H14FNO3 |
|---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
methyl 4-(1-ethoxyethenyl)-7-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H14FNO3/c1-4-19-8(2)9-5-6-11(15)13-10(9)7-12(16-13)14(17)18-3/h5-7,16H,2,4H2,1,3H3 |
InChI Key |
XFJULEWQFHURBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=C2C=C(NC2=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

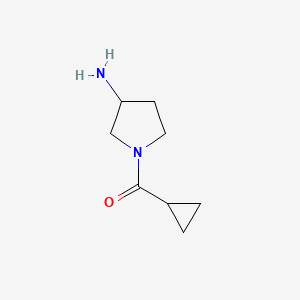
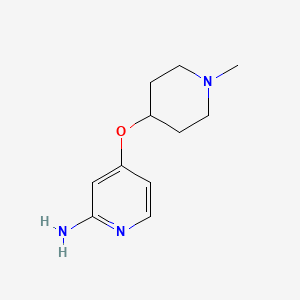
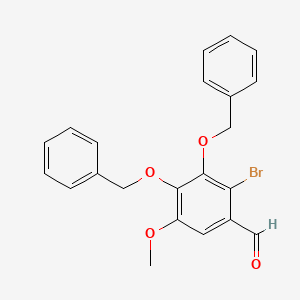
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
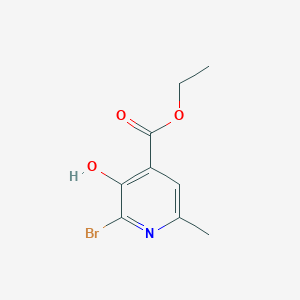
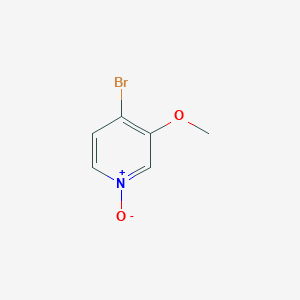

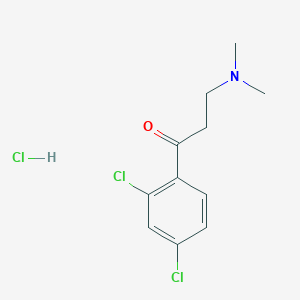
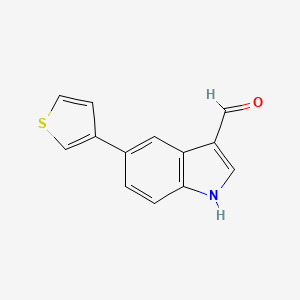
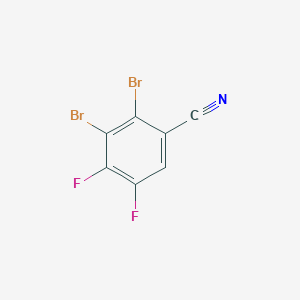
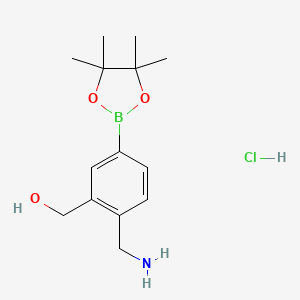
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)
